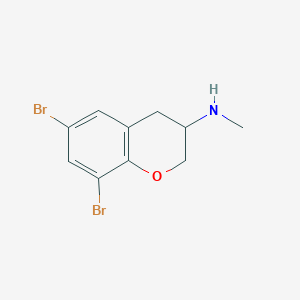(6,8-Dibromo-chroman-3-YL)-methylamine
CAS No.: 885271-59-0
Cat. No.: VC18834468
Molecular Formula: C10H11Br2NO
Molecular Weight: 321.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885271-59-0 |
|---|---|
| Molecular Formula | C10H11Br2NO |
| Molecular Weight | 321.01 g/mol |
| IUPAC Name | 6,8-dibromo-N-methyl-3,4-dihydro-2H-chromen-3-amine |
| Standard InChI | InChI=1S/C10H11Br2NO/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8/h2,4,8,13H,3,5H2,1H3 |
| Standard InChI Key | FMQXSRGWIOPDCX-UHFFFAOYSA-N |
| Canonical SMILES | CNC1CC2=C(C(=CC(=C2)Br)Br)OC1 |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named 6,8-dibromo--methyl-3,4-dihydro-2-chromen-3-amine according to IUPAC nomenclature . Alternative synonyms include (6,8-Dibromochroman-3-yl)methanamine and 6,8-Dibromo-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine . These names reflect its chroman backbone, bromine substitutions, and methylamine functional group.
CAS Registry and Regulatory Information
The primary CAS Registry Number for this compound is 885271-59-0 , distinguishing it from structurally similar molecules. Under the Harmonized System (HS) Code 2933990090, it is classified as a heterocyclic compound with nitrogen heteroatoms, subject to a 6.5% Most-Favored-Nation (MFN) tariff . Regulatory data, including safety and hazard information, remain unspecified in available literature .
Molecular Structure and Physicochemical Properties
Structural Features
The compound’s structure consists of a chroman ring (a benzopyran moiety fused to a tetrahydropyran ring) with bromine atoms at positions 6 and 8 and a methylamine group at position 3 . The chroman scaffold contributes to its planar aromaticity, while the bromine substituents enhance electrophilicity, potentially influencing reactivity in substitution or coupling reactions .
2D and 3D Conformations
PubChem provides a 2D structural depiction and an interactive 3D conformer model, highlighting the spatial arrangement of substituents . The methylamine group adopts an axial or equatorial position depending on the ring’s conformation, which may affect its interaction with biological targets .
Physicochemical Data
The compound’s LogP value of 4.137 suggests moderate lipophilicity, indicating potential membrane permeability . Its polar surface area (61.8 Ų) reflects the amine group’s contribution to hydrogen bonding capacity .
Synthesis and Manufacturing
Synthetic Pathways
While explicit synthetic details are scarce, analogous brominated chroman derivatives are typically synthesized through electrophilic aromatic bromination followed by reductive amination. A plausible route involves:
-
Bromination of chroman-3-one: Introducing bromine at positions 6 and 8 using bromine or bromosuccinimide (NBS) under acidic conditions.
-
Reductive amination: Reacting the brominated chroman-3-one with methylamine in the presence of a reducing agent like sodium cyanoborohydride ().
Industrial-scale production may employ continuous flow reactors to optimize yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume